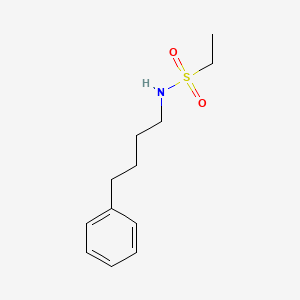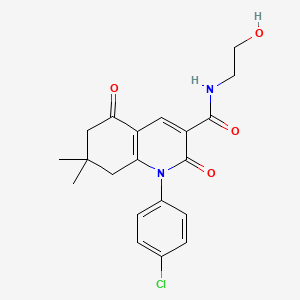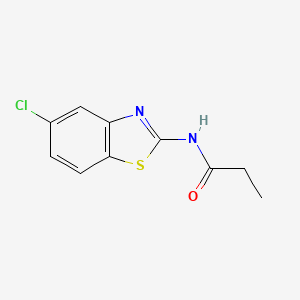
N-(4-phenylbutyl)ethanesulfonamide
描述
N-(4-phenylbutyl)ethanesulfonamide, also known as PBAE, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. PBAE is a member of the sulfonamide family and is commonly used as a reagent in the synthesis of various organic compounds. In recent years, PBAE has been studied extensively for its potential use in drug delivery systems, gene therapy, and tissue engineering.
作用机制
The mechanism of action of N-(4-phenylbutyl)ethanesulfonamide is not fully understood. However, it is believed that N-(4-phenylbutyl)ethanesulfonamide interacts with the cell membrane and facilitates the uptake of drugs into the cytoplasm. N-(4-phenylbutyl)ethanesulfonamide has also been shown to enhance the stability of nucleic acids, which can improve the efficiency of gene therapy.
Biochemical and Physiological Effects:
N-(4-phenylbutyl)ethanesulfonamide has been shown to have minimal toxicity in vitro and in vivo. In addition, N-(4-phenylbutyl)ethanesulfonamide has been shown to be biocompatible and biodegradable, making it an ideal candidate for drug delivery and tissue engineering applications. N-(4-phenylbutyl)ethanesulfonamide has also been shown to have anti-inflammatory properties, which can be useful in treating various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of N-(4-phenylbutyl)ethanesulfonamide is its versatility in drug delivery applications. N-(4-phenylbutyl)ethanesulfonamide can be used to encapsulate a wide range of drugs and deliver them to specific target cells, making it a promising candidate for the development of personalized medicine. However, the use of N-(4-phenylbutyl)ethanesulfonamide in drug delivery systems can be limited by its stability in biological fluids and its potential for rapid degradation.
未来方向
There are several future directions for the use of N-(4-phenylbutyl)ethanesulfonamide in biomedical research. One area of research is the development of N-(4-phenylbutyl)ethanesulfonamide-based gene therapy systems. N-(4-phenylbutyl)ethanesulfonamide has been shown to be effective in delivering nucleic acids to target cells, and further research is needed to optimize the efficiency and safety of N-(4-phenylbutyl)ethanesulfonamide-based gene therapy systems.
Another area of research is the use of N-(4-phenylbutyl)ethanesulfonamide in tissue engineering. N-(4-phenylbutyl)ethanesulfonamide can be used to encapsulate cells and growth factors and deliver them to specific target sites, making it a promising candidate for the development of tissue engineering scaffolds.
Conclusion:
In conclusion, N-(4-phenylbutyl)ethanesulfonamide is a versatile and promising compound that has potential applications in drug delivery, gene therapy, and tissue engineering. Further research is needed to optimize the efficiency and safety of N-(4-phenylbutyl)ethanesulfonamide-based systems, but the potential benefits of using N-(4-phenylbutyl)ethanesulfonamide in biomedical research are significant.
科学研究应用
N-(4-phenylbutyl)ethanesulfonamide has been studied extensively for its potential use in biomedical research. One of the most promising applications of N-(4-phenylbutyl)ethanesulfonamide is in the development of drug delivery systems. N-(4-phenylbutyl)ethanesulfonamide can be used to encapsulate various drugs, including small molecules and nucleic acids, and deliver them to specific target cells. N-(4-phenylbutyl)ethanesulfonamide-based drug delivery systems have been shown to be effective in treating various diseases, including cancer, viral infections, and genetic disorders.
属性
IUPAC Name |
N-(4-phenylbutyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-2-16(14,15)13-11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYHJQRJMBOSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(methylthio)phenyl]-N'-(1-phenylethyl)urea](/img/structure/B4695209.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methoxy-5-nitrophenyl)acetamide](/img/structure/B4695213.png)
![N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-methyl-3-furamide](/img/structure/B4695220.png)
![5-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4695223.png)
![6-(4-bromophenyl)-2-{[2-(ethylsulfonyl)ethyl]thio}-4-phenylnicotinonitrile](/img/structure/B4695231.png)

![N-(2-chlorophenyl)-4-[3-(4-methylphenoxy)propoxy]benzamide](/img/structure/B4695252.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]acrylonitrile](/img/structure/B4695264.png)
![N-[2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)phenyl]butanamide](/img/structure/B4695274.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(4-chlorophenyl)-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea](/img/structure/B4695277.png)

![N'-[4-(cyclopentyloxy)-3-ethoxybenzylidene]-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4695296.png)

